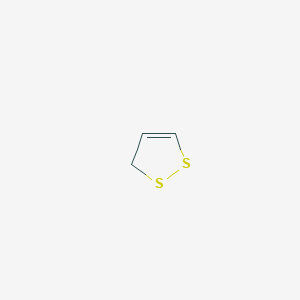

1,2-Dithiole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dithiole is a natural product found in Mansoa alliacea with data available.

科学研究应用

Medicinal Chemistry

-

Antitumor Activity :

- Mechanism : 1,2-Dithiole derivatives have shown significant antitumor effects through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation.

- Case Study : Oltipraz, a well-known this compound derivative, has been investigated for its chemopreventive properties against liver cancer.

-

Antioxidant Properties :

- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress.

- Data Table :

Compound Name Antioxidant Activity (IC50) Oltipraz 12 µM Anethole Dithiolethione 15 µM

-

Antiviral Activity :

- Some 1,2-dithioles exhibit anti-HIV properties by inhibiting viral replication.

- Example : Research has indicated that certain derivatives can block HIV entry into host cells.

Organic Synthesis

-

Building Blocks in Synthesis :

- This compound compounds serve as versatile intermediates in the synthesis of more complex organic molecules.

- Application : They are used in the preparation of heterocycles and other sulfur-containing compounds through various reactions such as cycloaddition and substitution.

-

Material Science :

- These compounds are integral in developing conductive polymers and materials with specific electronic properties.

- Example : Tetrathiafulvalene derivatives synthesized from 1,2-dithioles enhance nonlinear optical properties for organic electronics.

Agricultural Applications

- Recent studies have highlighted the use of 1,2-dithiol compounds as fungicides to protect crops from phytopathogenic microorganisms.

- Patent Insight : A patent describes the efficacy of these compounds in agricultural formulations against various plant pathogens.

Case Study 1: Anticancer Properties of Anethole Dithiolethione

- In vitro studies demonstrated that Anethole Dithiolethione inhibits the growth of human cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Synthesis Techniques

- A comprehensive review highlighted novel synthetic routes for producing 3H-1,2-dithiole-3-thiones via sulfurization methods. These methods enhance yield and purity compared to traditional approaches.

化学反应分析

Nucleophilic Substitution and Ring-Opening Reactions

The C3 and C5 positions in 1,2-dithiolylium cations are electron-deficient, enabling facile nucleophilic attacks:

-

Base-Induced Ring Opening : Treatment of 1,2-dithiolylium cations with sodium ethoxide yields ring-opened products via cleavage at the C3 position .

-

Thiol Exchange : 3-Halo-1,2-dithiolylium cations react with H₂S to form 1,2-dithiolylium-3-thiones, releasing HCl .

-

Ammonia Reactions : 3,5-Diphenyl-1,2-dithiolylium reacts with ammonia to produce isothiazoles (50% yield) through initial ring-opening followed by cyclization .

Cycloadditions with Acetylenic Esters

This compound-3-thiones undergo cycloaddition with acetylenic dipolarophiles:

Reactions with Disulfur Dichloride (S₂Cl₂)

Disulfur dichloride facilitates sulfur insertion and cyclization in tertiary isopropylamines:

-

Monocyclic Formation : At 0°C, N-alkyldiisopropylamines react with S₂Cl₂ to yield 5-mercapto-1,2-dithiole-3-thiones (e.g., 13 , 14 ) via selective C–H bond activation .

-

Bicyclic Systems : Prolonged reactions produce bis dithiolo thiazines (8 ) through sequential sulfur insertions and dehydrogenation (yield: 60–75%) .

Redox Reactions with Thiols

This compound-3-thiones (D3T) engage in redox processes with thiols:

-

Superoxide Generation : D3T reacts with dithiothreitol (DTT) or glutathione (GSH) under physiological conditions, producing superoxide (O₂⁻) via electron paramagnetic resonance (EPR)-confirmed pathways .

-

Oxygen Consumption : DTT induces 3–5x higher O₂ uptake compared to GSH, correlating with thiol reactivity .

Reaction with Benzyne

This compound-3-thiones react with benzyne to form polycyclic derivatives:

-

Benzodithiole Fusion : 1,2-Benzodithiole-3-thione reacts with benzyne to yield 1,3-benzodithiole-2-thione, eliminating ethylene .

Alkylation and Rearrangement

属性

CAS 编号 |

288-26-6 |

|---|---|

分子式 |

C3H4S2 |

分子量 |

104.20 g/mol |

IUPAC 名称 |

3H-dithiole |

InChI |

InChI=1S/C3H4S2/c1-2-4-5-3-1/h1-2H,3H2 |

InChI 键 |

PCGDBWLKAYKBTN-UHFFFAOYSA-N |

SMILES |

C1C=CSS1 |

规范 SMILES |

C1C=CSS1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。